1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine 1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 501104-34-3
VCID: VC5673389
InChI: InChI=1S/C18H27N3O/c1-15-6-7-17(14-16(15)2)19-10-12-21(13-11-19)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3
SMILES: CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)C
Molecular Formula: C18H27N3O
Molecular Weight: 301.434

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine

CAS No.: 501104-34-3

Cat. No.: VC5673389

Molecular Formula: C18H27N3O

Molecular Weight: 301.434

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine - 501104-34-3

Specification

CAS No. 501104-34-3
Molecular Formula C18H27N3O
Molecular Weight 301.434
IUPAC Name [4-(3,4-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone
Standard InChI InChI=1S/C18H27N3O/c1-15-6-7-17(14-16(15)2)19-10-12-21(13-11-19)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3
Standard InChI Key HWFZDLGHFYZGLU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)C

Introduction

Chemical Profile and Physicochemical Properties

Structural Characteristics

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine consists of a piperazine ring substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a piperidine-1-carbonyl moiety. The IUPAC name, [4-(3,4-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone, reflects this arrangement. Key structural elements include:

  • Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and protonation-dependent receptor interactions .

  • 3,4-Dimethylphenyl group: Enhances lipophilicity and influences binding affinity at receptor sites .

  • Piperidine-1-carbonyl group: Modulates electronic properties and steric effects, critical for sigma-1 receptor selectivity .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number501104-34-3
Molecular FormulaC₁₈H₂₇N₃O
Molecular Weight301.434 g/mol
IUPAC Name[4-(3,4-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 3,4-dimethylphenylamine and piperidine-1-carbonyl chloride in dichloromethane, catalyzed by triethylamine at room temperature. Purification typically involves recrystallization or silica gel column chromatography, yielding a white crystalline solid with >95% purity.

Industrial-Scale Optimization

Industrial methods employ continuous flow reactors to enhance reaction efficiency and scalability. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure batch consistency. Comparative studies indicate that replacing piperazine with piperidine analogs improves σ₁R affinity by altering protonation states at physiological pH .

Table 2: Synthetic Routes Comparison

ParameterLaboratory MethodIndustrial Method
Reaction SolventDichloromethaneToluene or THF
CatalystTriethylamineCyclohexyl MgCl₂
Yield60–75%85–92%
PurificationColumn ChromatographyHPLC

Structural and Receptor Binding Insights

Sigma-1 Receptor Affinity

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine demonstrates high σ₁R binding affinity (Kᵢ = 3.64 nM), surpassing σ₂R selectivity by 6.2-fold . Docking studies reveal that the piperidine core’s monoprotonated state at pH 7.4 facilitates optimal interactions with σ₁R’s hydrophobic binding pocket . In contrast, piperazine analogs exhibit reduced affinity due to diprotonation, underscoring the piperidine moiety’s critical role .

Comparative Analysis with Piperazine Derivatives

Replacing piperidine with piperazine (e.g., compound 4 vs. 5) reduces σ₁R affinity by >400-fold (Kᵢ = 1531 nM vs. 3.64 nM) . This disparity arises from electronic effects: piperidine’s single protonation site stabilizes ligand-receptor complexes, whereas piperazine’s dual protonation disrupts binding .

Toxicological and Metabolic Considerations

General Piperazine Toxicology

Piperazine derivatives exhibit stimulant effects via dopaminergic and serotonergic pathways, with reported adverse effects including tachycardia, seizures, and agitation . Metabolism primarily involves CYP450 enzymes, followed by glucuronidation or sulfation .

Compound-Specific Data

Future Research Directions

  • Synthetic Optimization: Explore greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

  • In Vivo Studies: Assess bioavailability, brain permeability, and therapeutic efficacy in animal models of neurological disorders .

  • Toxicokinetics: Evaluate acute and chronic toxicity, including metabolite identification and drug-drug interactions .

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